N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
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Overview
Description
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boron-containing dioxaborolane ring makes it suitable for Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in organic synthesis.
Scientific Research Applications
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to participate in various chemical reactions due to its functional groups. The boron-containing dioxaborolane ring is particularly reactive in coupling reactions, facilitating the formation of biaryl compounds. The pivalamide group provides stability and influences the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to its combination of a boron-containing dioxaborolane ring and a pivalamide group. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications. Its ability to undergo coupling reactions efficiently sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H25BClNO3 |
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Molecular Weight |
337.6 g/mol |
IUPAC Name |
N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-11(9-8-10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
InChI Key |
KWWKBBCLVSFZSR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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